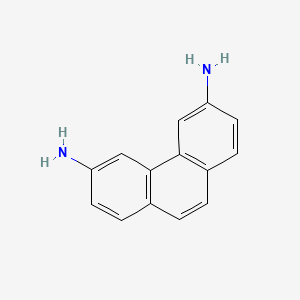
3,6-Phenanthrenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Phenanthrenediamine is an organic compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 3 and 6 positions of the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Phenanthrenediamine can be synthesized through several methods. One common approach involves the reduction of 3,6-dinitrophenanthrene using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive cyclization of diphenylamines or the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods: Industrial production of phenanthrene-3,6-diamine typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Phenanthrenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted phenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide and molybdenum acetylacetonate are common oxidizing agents.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Halogenation and sulfonation reactions can be carried out using bromine and sulfuric acid, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated and sulfonated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
3,6-Phenanthrenediamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenanthrene-3,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparación Con Compuestos Similares
3,6-Phenanthrenediamine can be compared with other similar compounds, such as:
- Phenanthrene-1,4-diamine
- Phenanthrene-2,7-diamine
- Phenanthrene-9,10-diamine
Uniqueness: this compound is unique due to the specific positioning of the amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions and reactivity compared to other phenanthrene diamines .
Propiedades
Número CAS |
17918-56-8 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.264 |
Nombre IUPAC |
phenanthrene-3,6-diamine |
InChI |
InChI=1S/C14H12N2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H,15-16H2 |
Clave InChI |
LJUVBDJNJVYNNW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Sinónimos |
3,6-Phenanthrenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















